trans-1,2-Dibenzoylethylene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28072. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Ethylenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

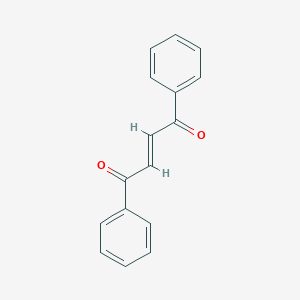

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(E)-1,4-diphenylbut-2-ene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCXGQSQHAXLPK-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063284, DTXSID70883625 | |

| Record name | 2-Butene-1,4-dione, 1,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butene-1,4-dione, 1,4-diphenyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959-28-4, 4070-75-1 | |

| Record name | trans-1,2-Dibenzoylethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene-1,4-dione, 1,4-diphenyl-, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibenzoylethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004070751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzoylethylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-1,4-dione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butene-1,4-dione, 1,4-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butene-1,4-dione, 1,4-diphenyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butene-1,4-dione, 1,4-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butene-1,4-dione, 1,4-diphenyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diphenylbut-2-ene-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-1,4-diphenyl-2-butene-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to trans-1,2-Dibenzoylethylene: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-1,2-Dibenzoylethylene, a diarylketone with a central ethylene bridge, serves as a key building block in organic synthesis. Its conjugated system of two benzoyl groups and an ethylene linker bestows upon it unique chemical and physical properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the synthesis and isomerization of this compound. Spectroscopic data are summarized for aid in characterization, and its potential, though not extensively studied, as a chalcone analogue in medicinal chemistry is briefly discussed.

Chemical Structure and Identification

This compound, also known as (E)-1,4-diphenyl-2-butene-1,4-dione, is a symmetrical molecule characterized by two benzoyl groups oriented in a trans configuration about a central carbon-carbon double bond. This arrangement results in a planar and relatively rigid structure.

| Identifier | Value |

| IUPAC Name | (2E)-1,4-diphenylbut-2-ene-1,4-dione |

| Synonyms | trans-1,4-Diphenyl-2-butene-1,4-dione, Dibenzoylethylene |

| CAS Number | 959-28-4[1][2][3] |

| Molecular Formula | C₁₆H₁₂O₂[1][2] |

| Molecular Weight | 236.27 g/mol [1][2] |

| InChI Key | WYCXGQSQHAXLPK-VAWYXSNFSA-N[1][2] |

| SMILES | C1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=CC=C2 |

Physicochemical Properties

This compound is a yellow crystalline solid at room temperature.[4] Its insolubility in water and solubility in organic solvents are characteristic of nonpolar organic compounds.

| Property | Value | Reference |

| Appearance | Yellow to light orange crystalline powder | [1] |

| Melting Point | 108-112 °C | [1] |

| Boiling Point | 368.5 °C at 760 mmHg (Predicted) | [5] |

| Solubility | Insoluble in water | [6] |

| Purity | >98.0% (GC) | [3] |

Spectroscopic Data

The spectroscopic data for this compound are consistent with its chemical structure, showing characteristic signals for the aromatic protons, vinyl protons, and carbonyl groups.

Table 1: Spectroscopic Data Summary

| Technique | Key Data |

| ¹H NMR | Vinyl protons (singlet) appear at δ 8.01 ppm. Aromatic protons appear in the range of δ 7.5-8.0 ppm. |

| ¹³C NMR | Data not explicitly found in searches, but expected peaks would include those for the carbonyl carbons, vinyl carbons, and aromatic carbons. |

| Infrared (IR) | Conforms to structure, with expected peaks for C=O stretching of the ketone and C=C stretching of the alkene. |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z = 236.[7] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from fumaryl chloride and benzene using a Friedel-Crafts acylation reaction.

Materials:

-

Fumaryl chloride

-

Benzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice

-

Sodium carbonate solution

-

Ethanol (for recrystallization)

-

Bone black

Procedure:

-

In a flask equipped with a mechanical stirrer and a reflux condenser, add 31 g of finely powdered anhydrous aluminum chloride to 250 cc of benzene.

-

Slowly add 18 g of fumaryl chloride to the stirred suspension.

-

After the addition is complete, the reaction mixture is typically stirred for a period to ensure completion.

-

Decompose the reaction mixture by carefully pouring it onto ice.

-

Separate the benzene layer and wash it with a sodium carbonate solution to neutralize any remaining acid.

-

Dry the benzene layer over an appropriate drying agent (e.g., anhydrous sodium sulfate).

-

Evaporate the benzene to concentrate the solution. The product, this compound, will crystallize as pale yellow needles.

-

Further concentration of the mother liquor may yield more product, which might be colored with a reddish impurity.

-

Recrystallize the crude product from ethanol. The use of bone black during recrystallization can help to remove colored impurities.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Isomerization of this compound to cis-1,2-Dibenzoylethylene

This protocol describes the photochemical isomerization of the trans isomer to the cis isomer.

Materials:

-

This compound

-

95% Ethanol

-

HPLC-grade methanol

-

Bright light source (e.g., sunlight)

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

Dissolve 1.0 g of this compound in 50 mL of 95% ethanol in a 125-mL Erlenmeyer flask. Gentle heating with a steam bath may be required.

-

(Optional) For analysis, transfer two drops of this solution to a vial and dilute with 10.0 mL of HPLC-grade methanol for an initial HPLC reading of the trans isomer.

-

Stopper the flask and place it in a location where it will be exposed to bright light for one week. The yellow crystals of the trans isomer will slowly convert to the colorless cis isomer.

-

After one week, chill the flask in an ice bath to induce crystallization of the cis isomer.

-

Collect the colorless crystals of cis-1,2-dibenzoylethylene by vacuum filtration.

-

Recrystallize the product from ethanol and dry under vacuum.

Biological Activity and Potential Applications

While this compound itself has not been extensively studied for its biological activities, it belongs to the chalcone family of compounds. Chalcones are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[8][9][10]

The biological activity of chalcones is often attributed to their α,β-unsaturated ketone moiety, which can participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins.[11] This reactivity can lead to the modulation of various signaling pathways. For instance, some chalcones are known to induce the expression of heme oxygenase-1 (HO-1) through the Nrf2-Keap1 signaling pathway, which is a key cellular defense mechanism against oxidative stress.[11]

Given its structural similarity to other biologically active chalcones, this compound could be a valuable scaffold for the design and synthesis of novel therapeutic agents. Further research is warranted to explore its potential in drug discovery and development.

Diagram of a Potential Signaling Pathway:

Caption: Potential mechanism of action via the Nrf2-Keap1 pathway.

Safety and Handling

This compound may cause eye and skin irritation, as well as respiratory and digestive tract irritation.[4][12] The toxicological properties of this material have not been fully investigated.[4][12] It is recommended to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Conclusion

This compound is a versatile organic compound with a well-defined structure and properties. The synthetic and isomerization protocols provided herein offer practical guidance for its preparation and manipulation in a laboratory setting. While its own biological profile is not yet fully elucidated, its classification as a chalcone suggests potential for further investigation in the field of medicinal chemistry and drug development. This guide serves as a valuable resource for researchers interested in utilizing this compound in their scientific endeavors.

References

- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. trans-1,4-Diphenyl-2-butene-1,4-dione | C16H12O2 | CID 735960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 959-28-4 | TCI AMERICA [tcichemicals.com]

- 4. uww.edu [uww.edu]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. This compound [webbook.nist.gov]

- 8. Exploring the therapeutic potential and chemical properties of trans-chalcone: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. mdpi.com [mdpi.com]

- 11. Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dept.harpercollege.edu [dept.harpercollege.edu]

An In-depth Technical Guide to the Synthesis of trans-1,2-Dibenzoylethylene from Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways to obtain trans-1,2-Dibenzoylethylene, a valuable building block in organic synthesis, with a primary focus on its derivation from benzaldehyde. This document details the relevant reaction mechanisms, experimental protocols, and quantitative data to equip researchers and professionals with the necessary knowledge for its successful synthesis and purification.

Introduction

This compound, also known as trans-1,4-diphenyl-2-butene-1,4-dione, is a key intermediate in the synthesis of various heterocyclic compounds and has been utilized in the development of novel molecular architectures. Its conjugated diketone structure makes it a versatile substrate for a range of chemical transformations. This guide outlines a robust multi-step synthesis commencing from the readily available starting material, benzaldehyde.

Synthetic Pathways

The synthesis of this compound from benzaldehyde is most effectively achieved through a multi-step process. The key stages involve the formation of benzoin via a condensation reaction, followed by oxidation to benzil. Subsequently, a reliable method for the synthesis of the target molecule is presented.

Step 1: Benzoin Condensation of Benzaldehyde

The initial step involves the dimerization of benzaldehyde to form benzoin. This reaction can be catalyzed by either cyanide ions or thiamine (Vitamin B1).

Reaction: 2 C₆H₅CHO → C₆H₅CH(OH)C(O)C₆H₅

The mechanism involves the nucleophilic attack of the catalyst on the carbonyl carbon of one benzaldehyde molecule, followed by a proton transfer and subsequent attack on a second benzaldehyde molecule.

Step 2: Oxidation of Benzoin to Benzil

The secondary alcohol in benzoin is then oxidized to a ketone to yield benzil (1,2-diphenylethane-1,2-dione). Common oxidizing agents for this transformation include nitric acid or copper(II) acetate.

Reaction: C₆H₅CH(OH)C(O)C₆H₅ + [O] → C₆H₅C(O)C(O)C₆H₅

Step 3: Synthesis of this compound via Friedel-Crafts Acylation

A direct and efficient method for the synthesis of this compound involves the Friedel-Crafts acylation of benzene with fumaryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. While this method does not directly utilize the benzil intermediate, it represents a high-yielding and reliable route to the final product.

Reaction: 2 C₆H₆ + ClOCCH=CHCOCl → C₆H₅COCH=CHCOC₆H₅ + 2 HCl

Experimental Protocols

Synthesis of Benzoin from Benzaldehyde (Thiamine-catalyzed)

Materials:

-

Benzaldehyde (freshly distilled)

-

Thiamine hydrochloride

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Water

Procedure:

-

In a suitable flask, dissolve thiamine hydrochloride in water.

-

Add 95% ethanol to the thiamine solution.

-

Cool the mixture in an ice bath and slowly add a pre-cooled solution of sodium hydroxide.

-

To this basic thiamine solution, add freshly distilled benzaldehyde and stir.

-

Allow the reaction mixture to stand at room temperature for at least 24 hours.

-

Cool the mixture in an ice bath to induce crystallization of benzoin.

-

Collect the crude benzoin by vacuum filtration and wash with cold water and a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure benzoin.

Oxidation of Benzoin to Benzil

Materials:

-

Benzoin

-

Concentrated Nitric Acid (HNO₃)

Procedure:

-

In a fume hood, place benzoin in a round-bottom flask.

-

Carefully add concentrated nitric acid.

-

Gently heat the mixture on a steam bath until the evolution of brown nitrogen dioxide gas ceases.

-

Pour the reaction mixture into cold water to precipitate the benzil.

-

Collect the crude benzil by vacuum filtration and wash thoroughly with water to remove any residual acid.

-

Recrystallize the crude product from ethanol to yield pure, yellow crystals of benzil.

Synthesis of this compound

Materials:

-

Benzene (anhydrous)

-

Fumaryl chloride

-

Aluminum chloride (AlCl₃, anhydrous)

-

Ice

-

Sodium carbonate solution

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place anhydrous aluminum chloride and anhydrous benzene.

-

Slowly add a solution of fumaryl chloride in anhydrous benzene to the stirred suspension.

-

After the addition is complete, reflux the reaction mixture for a few hours until the evolution of HCl gas subsides.

-

Cool the reaction mixture and carefully pour it onto crushed ice to decompose the aluminum chloride complex.

-

Separate the benzene layer, wash it with sodium carbonate solution and then with water.

-

Dry the benzene layer over anhydrous magnesium sulfate and evaporate the solvent to obtain crude this compound.

-

Recrystallize the crude product from ethanol to obtain yellow needles of pure this compound.

Data Presentation

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| Benzaldehyde | C₇H₆O | 106.12 | -26 | Colorless liquid |

| Benzoin | C₁₄H₁₂O₂ | 212.24 | 134-138 | White crystalline solid |

| Benzil | C₁₄H₁₀O₂ | 210.23 | 94-96 | Yellow crystalline solid |

| This compound | C₁₆H₁₂O₂ | 236.27 | 108-111 | Yellow needles |

Mandatory Visualizations

Caption: Overall synthetic pathways to this compound.

An In-depth Technical Guide to the Formation of trans-1,2-Dibenzoylethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of trans-1,2-Dibenzoylethylene, a valuable building block in organic synthesis. The document details the core mechanisms, experimental protocols, and quantitative data associated with its preparation, designed to be a practical resource for laboratory professionals.

Spectroscopic and Physical Data of this compound

For reference and characterization purposes, the following data for this compound (CAS No: 959-28-4) is provided.[1]

| Property | Value |

| Molecular Formula | C₁₆H₁₂O₂[1] |

| Molecular Weight | 236.27 g/mol [1] |

| Appearance | Yellow crystalline solid[1] |

| Melting Point | 109-112 °C |

| Solubility | Sparingly soluble in water, soluble in methanol and ethanol.[1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.01 (s, 2H, vinyl), multiplet for aromatic protons |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 190.4 (C=O), 138.2 (aromatic C), 133.2 (aromatic CH), 129.0 (vinyl CH), 128.7 (aromatic CH) |

| Infrared (IR) (KBr) | ν (cm⁻¹): 1660 (C=O, conjugated), 1605 (C=C), 1580, 1450 (aromatic) |

| Mass Spectrum (EI) | m/z (%): 236 (M⁺, 40), 105 (PhCO⁺, 100), 77 (Ph⁺, 60) |

Photochemical Isomerization

The formation of this compound can be readily achieved from its cis isomer through photochemical isomerization. This process involves the irradiation of a solution of the cis isomer, leading to the thermodynamically more stable trans form.

Mechanism of Isomerization

The photoisomerization from the cis to the trans isomer proceeds through the absorption of light, which promotes the molecule to an excited electronic state. In this excited state, the rotational barrier around the central carbon-carbon double bond is significantly lowered. This allows for rotation to the more sterically favored trans configuration before the molecule relaxes back to the ground electronic state. The trans isomer is generally more stable due to reduced steric hindrance between the bulky benzoyl groups.[2][3]

Experimental Protocol: cis to trans Isomerization

This protocol details the acid-catalyzed thermal isomerization of cis-1,2-dibenzoylethylene to the trans isomer.[4]

Materials:

-

cis-1,2-Dibenzoylethylene

-

95% Ethanol

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Dissolve 100 mg of purified cis-1,2-dibenzoylethylene in 3.8 mL of 95% ethanol in a test tube, with gentle heating if necessary.[4]

-

To the warm solution, add 3 drops of concentrated HCl.[4]

-

Continue warming the solution on a steam bath for 5 minutes.[4]

-

Chill the resulting solution in an ice bath to induce crystallization of the trans isomer.[4]

-

Isolate the solid yellow crystals of this compound by suction filtration.[4]

-

Dry the product under vacuum.

-

Characterize the product by melting point and spectroscopy.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | cis-1,2-Dibenzoylethylene | [4] |

| Product | This compound | [4] |

| Catalyst | Concentrated HCl | [4] |

| Solvent | 95% Ethanol | [4] |

| Reaction Time | 5 minutes (heating) | [4] |

| Yield | 65-80% recovery has been reported in similar isomerization experiments.[5] | [5] |

Visualization

Aldol Condensation

A classical and efficient method for the synthesis of α,β-unsaturated ketones like this compound is the Claisen-Schmidt condensation, a type of crossed aldol condensation. This reaction involves the base-catalyzed reaction between an enolizable ketone and a non-enolizable aldehyde. For the synthesis of this compound, a variation involving the reaction of benzil with acetone can be employed.

Mechanism of Aldol Condensation

The base-catalyzed mechanism involves the deprotonation of an α-carbon of a ketone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aldehyde (or another ketone). The resulting β-hydroxy carbonyl compound readily undergoes dehydration, especially when the resulting double bond is conjugated with an aromatic ring, to yield the final α,β-unsaturated product. The formation of the trans isomer is generally favored due to its greater thermodynamic stability.

Experimental Protocol: Synthesis from Benzaldehyde and Acetone

This procedure outlines the synthesis of dibenzalacetone, a related compound, which illustrates the general principles applicable to the synthesis of this compound.[6] A similar approach with appropriate starting materials would yield the target molecule.

Materials:

-

Benzaldehyde

-

Acetone

-

95% Ethanol

-

10% Sodium Hydroxide (NaOH) solution

Procedure:

-

In a conical vial, combine approximately 1 mmol of benzaldehyde and 1 mole equivalent of acetone.[6]

-

Add 1 mL of 95% ethanol and begin stirring.[6]

-

Add 0.10 mL of a 15 M aqueous sodium hydroxide solution to the vial, cap it, and stir at room temperature until a solid precipitate forms.[6]

-

Break up the solid with a spatula and dilute the mixture with 2 mL of ice water.[6]

-

Transfer the mixture to a small Erlenmeyer flask containing another 3 mL of ice water and stir thoroughly.[6]

-

Collect the crude product by suction filtration and wash with cold water.[6]

-

Allow the product to air dry before determining the crude yield.

-

Purify the product by recrystallization from 95% ethanol.[6]

Quantitative Data for a Similar Aldol Condensation

| Parameter | Value | Reference |

| Aldehyde | Benzaldehyde (~1 mmol) | [6] |

| Ketone | Acetone (~1 mmol) | [6] |

| Base | 15 M NaOH (0.10 mL) | [6] |

| Solvent | 95% Ethanol (1 mL) | [6] |

| Temperature | Room Temperature | [6] |

| Yield | High yields are typical for this type of condensation. |

Visualization

References

- 1. scielo.br [scielo.br]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C7QO00750G [pubs.rsc.org]

- 4. juliethahn.com [juliethahn.com]

- 5. datapdf.com [datapdf.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of trans-1,2-Dibenzoylethylene

Introduction

trans-1,2-Dibenzoylethylene, also known as (2E)-1,4-diphenylbut-2-ene-1,4-dione, is an organic compound with the chemical formula C₁₆H₁₂O₂.[1][2] Structurally, it is an α,β-unsaturated ketone featuring two benzoyl groups attached to a central ethylene core in a trans configuration. This compound serves as a valuable intermediate in organic synthesis, particularly in the formation of various heterocyclic compounds with potential biological activity.[3] A thorough understanding of its physical properties, such as melting point and solubility, is fundamental for its application in research and development.

Physical Properties

The physical characteristics of this compound are dictated by its molecular structure. The presence of two aromatic rings and a conjugated diketone system results in a stable, crystalline solid at room temperature.

Data Summary

The key physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value | Source(s) |

| Appearance | Yellow to light orange crystalline powder, crystals, or flakes | [1][4][5][6] |

| Melting Point | 108.0°C to 112.0°C | [1][4][5][7] |

| Water Solubility | Insoluble | [2][4] |

| Organic Solvent Solubility | Soluble in 95% ethanol with heating | [8] |

| Molecular Formula | C₁₆H₁₂O₂ | [1][2] |

| Molecular Weight | 236.27 g/mol | [2] |

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the melting point is consistently reported in the range of 108°C to 112°C.[1][4][5][7] A pure sample should exhibit a sharp melting point within this range, typically spanning 1-2°C.[9] A broader melting range or a depression in the melting point can indicate the presence of impurities.

Solubility Profile

The solubility of a compound is determined by its polarity and the principle of "like dissolves like."[10] this compound has a largely nonpolar structure due to its two phenyl rings and hydrocarbon backbone. While the carbonyl groups introduce some polarity, the molecule is overall nonpolar.

-

Water : The compound is insoluble in water, a highly polar solvent.[2][4]

-

Organic Solvents : It is soluble in organic solvents. For instance, it can be dissolved in 95% ethanol upon heating, which is a common procedure in reactions involving this compound.[8] Its solubility is expected to be good in other polar organic solvents like acetone and ethyl acetate, and moderate in nonpolar solvents like hexane, due to its aromatic nature.

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the melting point and qualitative solubility of this compound.

Melting Point Determination (Capillary Method)

This protocol describes the use of a standard melting point apparatus to determine the melting point range of a solid organic compound.[11]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound sample, finely powdered

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation : Place a small amount of dry this compound on a clean surface. If the crystals are not fine, gently grind them to a fine powder using a mortar and pestle.[9]

-

Capillary Loading : Push the open end of a capillary tube into the powdered sample, trapping a small amount of the compound. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. Repeat until a packed column of 1-2 mm height is achieved.[12][13]

-

Apparatus Setup : Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional) : For an unknown approximate melting point, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.

-

Accurate Determination : Heat the apparatus at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[9]

-

Observation and Recording : Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the last crystal melts completely (the end of the melting range).[11]

-

Data Reporting : Report the observed melting point as a range from the temperature of initial melting to the temperature of complete liquefaction.

Qualitative Solubility Determination

This protocol provides a systematic method to assess the solubility of this compound in various solvents.[10][14]

Apparatus and Materials:

-

Small test tubes and a test tube rack

-

Spatula

-

Solvents: Deionized water, Ethanol, Hexane

-

This compound sample

Procedure:

-

Sample Preparation : For each solvent to be tested, place approximately 25 mg of this compound into a clean, dry test tube.

-

Solvent Addition : Add 0.75 mL of the chosen solvent to the test tube in small portions.[14]

-

Mixing : After adding the solvent, shake the test tube vigorously for 60 seconds.[10]

-

Observation : Observe the mixture. Classify the solubility based on the following criteria:

-

Soluble : The solid dissolves completely, leaving a clear solution.

-

Partially Soluble : A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble : The solid does not appear to dissolve at all.[10]

-

-

Recording : Record the solubility of the compound in each tested solvent. For solvents where the compound is initially insoluble at room temperature (like ethanol), the test can be repeated with gentle heating to observe temperature effects on solubility.

Visualized Workflow

The logical flow for characterizing the primary physical properties of a solid organic compound like this compound is depicted in the following diagram.

Caption: Workflow for determining the melting point and solubility of this compound.

References

- 1. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | 959-28-4 [chemicalbook.com]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]

- 5. This compound | 959-28-4 | TCI AMERICA [tcichemicals.com]

- 6. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Page loading... [wap.guidechem.com]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. chem.ws [chem.ws]

- 11. pennwest.edu [pennwest.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. byjus.com [byjus.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to the Cis-Trans Isomerization of 1,2-Dibenzoylethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis-trans isomerization of 1,2-dibenzoylethylene, a classic example of geometric isomerism and photochemical reactivity. This document details the underlying principles, experimental protocols, and analytical techniques relevant to this transformation, with a focus on quantitative data and practical applications in research and development.

Introduction to Cis-Trans Isomerization of 1,2-Dibenzoylethylene

1,2-Dibenzoylethylene, also known as 1,4-diphenyl-2-butene-1,4-dione, exists as two geometric isomers: cis (Z) and trans (E). The trans isomer is generally the more stable of the two due to reduced steric hindrance between the bulky benzoyl groups.[1][2] The isomerization between these two forms can be induced by photochemical (light) and thermal (heat) means, making it an excellent model system for studying these fundamental processes in organic chemistry.

The two isomers exhibit distinct physical and spectroscopic properties, which allows for their separation and quantification. The trans isomer typically appears as yellow crystals, while the cis isomer forms colorless or white crystals.[3][4] This visual distinction, coupled with differences in polarity and spectroscopic signatures, forms the basis for the analytical methods described herein.

Physicochemical and Spectroscopic Properties

A clear understanding of the distinct properties of each isomer is crucial for their identification and quantification. The key physical and spectroscopic data are summarized in the table below.

| Property | trans-1,2-Dibenzoylethylene | cis-1,2-Dibenzoylethylene | Reference(s) |

| Appearance | Yellow crystals | Colorless/white crystals | [3][4] |

| Melting Point | 109-110.5 °C | 132-136.3 °C | [5][6] |

| UV-Vis λmax | ~269 nm | ~260 nm | [7] |

| Polarity | Less polar | More polar | [8] |

Photochemical Isomerization: trans to cis

The conversion of the more stable this compound to the cis isomer is achieved through photoisomerization. This process involves the absorption of light, which excites the π-electrons in the carbon-carbon double bond to a higher energy state (π*). In this excited state, the rotation around the central C=C bond becomes possible, leading to the formation of the cis isomer.[2]

Experimental Protocol: Photochemical Synthesis of cis-1,2-Dibenzoylethylene

This protocol outlines a common method for the photochemical conversion of the trans to the cis isomer.

Materials:

-

This compound

-

95% Ethanol

-

Erlenmeyer flask

-

UV lamp or direct sunlight[7]

-

Hirsch funnel or Büchner funnel for vacuum filtration

-

Ice bath

Procedure:

-

Dissolve a known quantity of this compound (e.g., 1.0 g) in a suitable solvent such as 95% ethanol (e.g., 50 mL) in an Erlenmeyer flask. Gentle heating may be required to achieve complete dissolution.[3]

-

Stopper the flask and expose it to a UV light source or direct sunlight for an extended period (e.g., one to seven days).[3][7]

-

Monitor the progress of the reaction. As the isomerization proceeds, the yellow color of the trans isomer will fade, and colorless crystals of the cis isomer will begin to precipitate.[3]

-

Once a significant amount of precipitate has formed, cool the flask in an ice bath to maximize crystallization of the cis isomer.[3]

-

Isolate the colorless crystals of cis-1,2-dibenzoylethylene by vacuum filtration using a Hirsch or Büchner funnel.[7]

-

Wash the crystals with a small amount of cold solvent and allow them to air dry.

-

The extent of isomerization and the purity of the product can be assessed using the analytical techniques described in Section 5.

References

- 1. Solved Question 1 Which isomer of 1,2-dibenzoylethylene is | Chegg.com [chegg.com]

- 2. homework.study.com [homework.study.com]

- 3. dept.harpercollege.edu [dept.harpercollege.edu]

- 4. 1-2 Dibenzoylethylene Lab Report - 1718 Words | Bartleby [bartleby.com]

- 5. Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2-Dibenzoylethylene [pubs.sciepub.com]

- 6. researchgate.net [researchgate.net]

- 7. datapdf.com [datapdf.com]

- 8. chegg.com [chegg.com]

Spectroscopic Profile of trans-1,2-Dibenzoylethylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for trans-1,2-dibenzoylethylene, a compound of interest in various fields of chemical research. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supplemented with detailed experimental protocols.

Core Spectroscopic Data

The empirical formula for this compound is C₁₆H₁₂O₂, with a molecular weight of 236.27 g/mol .[1][2] Its spectroscopic characteristics are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The symmetry of this compound simplifies its NMR spectra.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.01 | Singlet | Vinylic Protons (-CH=CH-) |

| Not available | Multiplet | Aromatic Protons (C₆H₅) |

Note: The exact chemical shifts for the aromatic protons can vary depending on the solvent and concentration. A multiplet is expected in the aromatic region of the spectrum.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~189 | Carbonyl Carbon (C=O) |

| ~137 | Vinylic Carbon (-CH=CH-) |

| ~136 | Aromatic Carbon (ipso) |

| ~133 | Aromatic Carbon (para) |

| ~129 | Aromatic Carbon (ortho/meta) |

| ~128 | Aromatic Carbon (ortho/meta) |

Note: The assignments for the aromatic carbons are approximate and may require two-dimensional NMR techniques for unambiguous assignment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands, typically measured using a KBr pellet.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1660 | Strong | C=O stretch (conjugated ketone) |

| ~1595, ~1575 | Medium-Strong | C=C stretch (aromatic) |

| ~1450 | Medium | C-H bend (alkene) |

| ~970 | Strong | C-H bend (trans-alkene) |

| ~750, ~690 | Strong | C-H bend (monosubstituted benzene) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For this compound, the extended conjugation involving the phenyl rings, carbonyl groups, and the carbon-carbon double bond results in a strong absorption in the UV region.

| λmax (nm) | Solvent |

| ~269 | Ethanol |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

The final solution should be clear and free of any particulate matter.

-

-

Data Acquisition:

-

Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

For ¹H NMR, a standard pulse sequence is typically sufficient.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum.

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.

-

-

Data Processing:

-

Process the raw data using appropriate software. This typically involves Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

-

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane) of a known concentration.

-

Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbance readings in the linear range of the instrument (typically 0.1 - 1.0).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Record a baseline spectrum with the solvent in both the sample and reference beams.

-

Record the UV-Vis spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Determine the wavelength of maximum absorbance (λmax).

-

If quantitative analysis is required, a calibration curve of absorbance versus concentration can be constructed to determine the molar absorptivity (ε).

-

Visualized Workflow

The general workflow for the spectroscopic analysis of a solid organic compound like this compound is outlined below.

Caption: General workflow for spectroscopic analysis of a solid organic compound.

References

trans-1,2-Dibenzoylethylene CAS number and molecular weight

This technical guide provides a comprehensive overview of trans-1,2-Dibenzoylethylene, a key organic compound utilized in various chemical syntheses. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, spectroscopic data, and established experimental protocols.

Core Properties of this compound

This compound, also known as (E)-1,4-diphenyl-2-butene-1,4-dione, is a yellow crystalline solid.[1] It serves as a valuable building block in organic synthesis.[1] The table below summarizes its fundamental chemical and physical properties.

| Property | Value |

| CAS Number | 959-28-4[2][3] |

| Molecular Formula | C₁₆H₁₂O₂[2][3] |

| Molecular Weight | 236.27 g/mol [4][5] |

| Appearance | Yellow crystalline powder or flakes[1][4][6] |

| Melting Point | 108.0°C to 112.0°C[4][7] |

| Solubility in Water | Insoluble[1][4] |

| Purity (typical) | 96% - 98% min. (GC)[4][8][9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from various spectroscopic techniques are summarized below.

| Spectroscopic Data | Values and Characteristics |

| Infrared (IR) Spectrum | Data available, authentic spectrum can be referenced.[2][4] |

| ¹³C NMR Spectrum | Available from various chemical suppliers.[10] |

| ¹H NMR Spectrum | Available for structural confirmation.[11] |

| Mass Spectrum (electron ionization) | Available through the NIST Chemistry WebBook.[2][3] |

| UV-Visible Spectroscopy | Wavelength of maximum absorption (λmax) is 269 nm.[12] |

Key Experimental Protocols

This compound is a versatile substrate for several important organic reactions. Detailed methodologies for key experiments are provided below.

Photochemical Isomerization to cis-1,2-Dibenzoylethylene

This protocol describes the conversion of the trans isomer to the cis isomer using sunlight.

Methodology:

-

Dissolve 100 mg of this compound in 5.0 mL of 95% ethanol in a 13 x 100-mm test tube, with stirring and gentle heating.[12]

-

After cooling, seal the test tube and expose it to direct sunlight for a period of 1 to 7 days.[12]

-

During this time, the yellow crystals of the trans isomer will convert to colorless crystals of the cis isomer.[12][13]

-

Isolate the colorless cis product using a Hirsch funnel.[12]

-

The extent of isomerization can be monitored using thin-layer chromatography (TLC) on silica gel with methylene chloride as the eluent and visualization under UV light.[12]

Thermal Isomerization to this compound

This protocol details the acid-catalyzed thermal conversion of the cis isomer back to the more stable trans isomer.

Methodology:

-

To the isolated cis crystals, add 4.0 mL of 95% ethanol and one drop of concentrated hydrochloric acid.[12]

-

Heat the mixture with stirring until all the solid dissolves and the solution turns yellow.[12]

-

Cool the solution in an ice bath to precipitate the yellow this compound.[12]

-

Recover the product using a Hirsch funnel.[12]

Applications in Synthesis

This compound is a recognized intermediate in the synthesis of various organic molecules. Notably, it is a key precursor for Michael adducts, which are used to generate biologically potent heterocyclic compounds with potential antimicrobial properties.[7] Its ability to participate in reactions such as condensations and aromatic substitutions makes it a versatile reagent in the synthesis of pharmaceuticals and agrochemicals.[1]

Safety and Handling

This compound is stable under normal temperatures and pressures.[6] However, it may cause eye, skin, respiratory, and digestive tract irritation.[6] It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.[1] Conditions to avoid include the generation of dust, excess heat, and contact with strong oxidants.[6]

References

- 1. Page loading... [guidechem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. fishersci.be [fishersci.be]

- 5. This compound (CAS 959-28-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. This compound | 959-28-4 [chemicalbook.com]

- 8. calpaclab.com [calpaclab.com]

- 9. labproinc.com [labproinc.com]

- 10. trans-1,4-Diphenyl-2-butene-1,4-dione | C16H12O2 | CID 735960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound(959-28-4) 1H NMR spectrum [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dept.harpercollege.edu [dept.harpercollege.edu]

An In-depth Technical Guide to the Discovery, Synthesis, and Characterization of Dibenzoylethylene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of the cis and trans isomers of 1,2-dibenzoylethylene. This document details the historical context of their synthesis, robust experimental protocols for their preparation and isomerization, and a comparative analysis of their spectral and physical characteristics.

Introduction

1,2-Dibenzoylethylene, also known as 1,4-diphenyl-2-butene-1,4-dione, is a diarylethene that exists as two geometric isomers: cis-(Z) and trans-(E). The distinct spatial arrangement of the two benzoyl groups around the carbon-carbon double bond imparts unique physical and chemical properties to each isomer. The trans isomer is typically a yellow crystalline solid, while the cis isomer is a colorless or white crystalline solid. Their interconversion, primarily driven by photochemical and thermal stimuli, makes them interesting subjects for studying isomerization mechanisms and potential applications in materials science and organic synthesis.

Discovery and History

The synthesis of dibenzoylethylene dates back to the early 20th century. Early methods involved the condensation of benzoylformaldehyde with acetophenone or heating dibenzoylmalic acid.[1] A significant advancement came in 1922 when James B. Conant and Robert E. Lutz reported a more convenient and general method for preparing dibenzoylethylene and its derivatives. Their approach utilized a Friedel-Crafts reaction between fumaryl chloride and benzene in the presence of aluminum chloride, yielding the trans isomer.[1] They also noted the conversion of the colored trans isomer to the colorless cis isomer upon exposure to sunlight, and the reverse transformation initiated by acid or a trace of iodine.[1]

Physicochemical Properties

The distinct stereochemistry of the cis and trans isomers of dibenzoylethylene leads to notable differences in their physical and spectral properties. A summary of this data is presented in the table below.

| Property | trans-1,2-Dibenzoylethylene | cis-1,2-Dibenzoylethylene |

| Molecular Formula | C₁₆H₁₂O₂ | C₁₆H₁₂O₂ |

| Molecular Weight | 236.27 g/mol | 236.27 g/mol |

| Appearance | Yellow crystalline solid | Colorless/white crystalline solid |

| Melting Point | 108-112 °C | ~132-136.3 °C |

| Solubility in Water | Insoluble | Insoluble |

| UV-Vis λmax (in ethanol) | 269 nm | 260 nm |

| ¹H NMR (CDCl₃, δ) | 8.01 ppm (s, 2H) | 7.14 ppm (s, 2H) |

| FTIR (C=O stretch) | ~1608 cm⁻¹ | ~1634 cm⁻¹ |

Synthesis and Isomerization

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from the method described by Conant and Lutz (1922).[1]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 31 g of finely powdered anhydrous aluminum chloride in 250 mL of dry benzene.

-

Slowly add 18 g of fumaryl chloride to the stirred suspension.

-

After the addition is complete, the reaction mixture is typically stirred for a period to ensure completion.

-

Decompose the reaction mixture by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the benzene layer, wash it with a sodium carbonate solution, and then with water.

-

Dry the benzene layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude this compound.

-

Recrystallize the crude product from ethanol to obtain pure yellow needles.

Caption: Synthesis of trans-dibenzoylethylene.

Photochemical Isomerization: trans to cis

The conversion of the more stable trans isomer to the cis isomer can be achieved by irradiating a solution of this compound with ultraviolet light or direct sunlight.[2][3]

Experimental Protocol:

-

Dissolve 1.0 g of this compound in 50 mL of 95% ethanol in a 125-mL Erlenmeyer flask, gently heating on a steam bath to facilitate dissolution.[4]

-

Stopper the flask and place it in a location where it will receive direct sunlight for several days to a week. Alternatively, irradiate with a sunlamp.[3][4]

-

The progress of the isomerization can be monitored by the disappearance of the yellow color as the colorless cis isomer is formed.

-

After the reaction is complete, chill the flask in an ice bath to induce crystallization of the cis isomer.

-

Collect the colorless crystals of cis-1,2-dibenzoylethylene by vacuum filtration.

-

The product can be further purified by recrystallization from ethanol.

Thermal Isomerization: cis to trans

The less stable cis isomer can be converted back to the trans isomer by heating, often in the presence of an acid catalyst.[2]

Experimental Protocol:

-

Dissolve 100 mg of purified cis-1,2-dibenzoylethylene in 4.0 mL of 95% ethanol in a test tube, heating gently to dissolve.[2]

-

Add one drop of concentrated hydrochloric acid to the warm solution.[2]

-

Continue to warm the solution on a steam bath for approximately 5 minutes, during which the solution will turn yellow.[4]

-

Cool the solution in an ice bath to crystallize the trans isomer.

-

Collect the yellow crystals of this compound by vacuum filtration.

Caption: Isomerization of dibenzoylethylene.

Spectroscopic Analysis and Structural Elucidation

¹H NMR Spectroscopy

The ¹H NMR spectra of the two isomers are simple and diagnostic. Each shows a single sharp peak for the two equivalent vinyl protons, but at significantly different chemical shifts.

-

This compound: The vinyl protons appear as a singlet at approximately δ 8.01 ppm .[2] This downfield shift is attributed to the deshielding effects of both the carbonyl groups and the phenyl rings. In the planar conformation of the trans isomer, the vinyl protons lie in the deshielding cone of the anisotropic field generated by the π systems of the carbonyls and aromatic rings.[2]

-

cis-1,2-Dibenzoylethylene: The vinyl protons appear as a singlet at approximately δ 7.14 ppm .[2] In the sterically hindered cis isomer, the benzoyl groups are twisted out of the plane of the double bond. This conformation places the vinyl protons in a region that is less deshielded by the phenyl rings, and potentially in the shielding cone of one of the phenyl rings, resulting in an upfield shift compared to the trans isomer.[2]

Caption: Rationale for ¹H NMR chemical shifts.

Conclusion

The cis and trans isomers of 1,2-dibenzoylethylene serve as excellent models for demonstrating the principles of geometric isomerism and the influence of stereochemistry on molecular properties. Their synthesis and interconversion can be achieved through straightforward and well-documented laboratory procedures. The distinct spectroscopic signatures of each isomer, particularly their ¹H NMR spectra, provide clear evidence for their structures and offer insights into the subtle interplay of electronic and steric effects. This guide provides a solid foundation for researchers and professionals working with these and related compounds in the fields of organic synthesis, materials science, and drug development.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. researchgate.net [researchgate.net]

- 3. Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2-Dibenzoylethylene [pubs.sciepub.com]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

Bridging Theory and Reality: A Technical Examination of Bond Angles in trans-1,2-Dibenzoylethylene

For Immediate Release – A comprehensive technical guide has been developed to provide researchers, scientists, and drug development professionals with an in-depth analysis of the theoretical and experimental bond angles of trans-1,2-Dibenzoylethylene. This document offers a comparative look at the molecular geometry as determined by single-crystal X-ray diffraction and predicted by computational density functional theory (DFT), highlighting the methodologies and discrepancies between these fundamental approaches.

This compound, a key building block in the synthesis of various heterocyclic compounds, possesses a molecular geometry that is crucial for its reactivity and interaction in biological and chemical systems. Understanding the precise arrangement of its atoms, particularly the bond angles within its core structure, is paramount for molecular modeling, drug design, and materials science.

Experimental Determination via X-ray Crystallography

The definitive experimental geometry of this compound in the solid state has been elucidated through single-crystal X-ray diffraction. The molecule is centrosymmetric and adopts a cisoid conformation of the C=C-C=O group. The key bond angles determined from this analysis are presented below.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound involves the following key steps:

-

Crystal Growth: Single crystals of the compound are typically grown by slow evaporation from a suitable solvent, such as methanol or ethanol, yielding yellow needles.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. Data is collected using Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature.

-

Structure Solution and Refinement: The structure is solved using direct methods and refined by a full-matrix least-squares program. Anisotropic temperature factors are applied to all non-hydrogen atoms to achieve a refined model of the molecular structure.

Theoretical Prediction via Density Functional Theory (DFT)

Computational chemistry provides a powerful tool for predicting molecular geometry in the gas phase, free from the packing forces present in a crystal lattice. Density Functional Theory (DFT) is a widely used method for this purpose. While a specific study detailing all bond angles of the parent molecule was not found in the reviewed literature, the general methodology for such a calculation is well-established. DFT calculations are frequently used to establish the geometries and electronic structures of compounds derived from this compound.[1][2]

Theoretical Protocol: DFT Geometry Optimization

A typical protocol for the geometry optimization and bond angle calculation of this compound using DFT would be as follows:

-

Initial Structure: An initial 3D structure of the molecule is generated.

-

Computational Method Selection: A functional, such as B3LYP, and a basis set, for example, 6-311G++(d,p), are chosen. This combination is known to provide a good balance of accuracy and computational cost for organic molecules.

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This process yields the most stable, or ground-state, conformation of the molecule in the gas phase.

-

Frequency Calculation: A frequency analysis is performed to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Data Extraction: The bond angles are then measured from the final optimized geometry.

Comparative Analysis of Bond Angles

The following table summarizes the key experimental bond angles for this compound as determined by X-ray crystallography. The numbering scheme for the atoms is provided in the accompanying diagram.

| Bond Angle | Experimental Value (°) |

| O1-C7-C8 | 120.5 |

| O1-C7-C1 | 120.1 |

| C1-C7-C8 | 119.4 |

| C7-C8-C8' | 121.6 |

Note: Due to the centrosymmetric nature of the molecule in the crystal, only a unique set of angles is reported. C8' refers to the symmetrically equivalent carbon atom.

A direct comparison with theoretical values is challenging without a dedicated computational study on the parent molecule. However, discrepancies between solid-state experimental data and gas-phase theoretical calculations are expected. These differences primarily arise from:

-

Intermolecular Forces: In the crystal lattice, molecules are subject to packing forces (e.g., van der Waals interactions) which can cause slight deviations in bond angles compared to an isolated molecule in the gas phase.

-

Conformational Differences: The cisoid conformation of the C=C-C=O group observed in the crystal might be one of several low-energy conformations accessible in the gas phase, where rotation around single bonds is less restricted.

Workflow for Structural Analysis

The logical workflow for comparing the theoretical and experimental molecular geometry of a compound like this compound is illustrated in the diagram below. This process highlights the parallel and complementary nature of computational and experimental techniques in modern chemical research.

References

Methodological & Application

Application Notes and Protocols: Trans-1,2-Dibenzoylethylene as a Dienophile in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile has been extensively utilized in the synthesis of complex natural products and in the development of novel therapeutic agents. Trans-1,2-dibenzoylethylene is an effective dienophile in these reactions due to the presence of two electron-withdrawing benzoyl groups, which activate the double bond towards cycloaddition. This document provides detailed application notes and experimental protocols for the use of this compound as a dienophile in Diels-Alder reactions with various dienes.

General Principles

The reactivity of this compound as a dienophile is governed by the electronic nature of its substituents. The two benzoyl groups withdraw electron density from the carbon-carbon double bond, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This facilitates the orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene, a key interaction in the concerted mechanism of the Diels-Alder reaction. The general reaction scheme is depicted below:

Application Notes and Protocols for the Photochemical Isomerization of trans-1,2-Dibenzoylethylene

Abstract

This document provides a comprehensive protocol for the photochemical isomerization of trans-1,2-dibenzoylethylene to cis-1,2-dibenzoylethylene. This process is a classic example of a photochemically induced geometric isomerization, a fundamental concept in organic chemistry with applications in molecular switches and photochemistry education. The protocol details the experimental setup, reaction monitoring, and product isolation. Additionally, this document compiles key quantitative data, including physical properties and spectroscopic characterization of both isomers, to support researchers in the successful execution and analysis of this transformation.

Introduction

The isomerization of alkenes is a pivotal reaction in organic chemistry, and the conversion of this compound to its cis isomer serves as an excellent model for a photochemical process. The trans isomer, a stable yellow crystalline solid, absorbs ultraviolet (UV) light, which excites the molecule to a higher energy state. In this excited state, rotation around the central carbon-carbon double bond becomes possible, leading to the formation of the sterically more hindered and colorless cis isomer. Upon removal of the light source, the cis isomer can be isolated. This protocol provides a detailed procedure for this photoisomerization, suitable for both research and educational purposes.

Physicochemical Properties

A summary of the key physical and spectroscopic properties of the trans and cis isomers of 1,2-dibenzoylethylene is presented in the tables below for easy comparison.

Table 1: Physical Properties of 1,2-Dibenzoylethylene Isomers

| Property | This compound | cis-1,2-Dibenzoylethylene |

| Appearance | Yellow crystalline solid | Colorless/white crystals |

| Melting Point (°C) | 109-112[1] | 132-136.3[2] |

| Polarity | Less polar | More polar[3][4] |

| Molecular Weight | 236.26 g/mol [5] | 236.26 g/mol [2] |

Table 2: Spectroscopic Data for 1,2-Dibenzoylethylene Isomers

| Spectroscopic Data | This compound | cis-1,2-Dibenzoylethylene |

| UV-Vis λmax (in ethanol) | 269 nm | 260 nm |

| ¹H NMR (CDCl₃, vinyl H, δ) | ~8.01 ppm | ~7.14 ppm |

| IR (C=O stretch, cm⁻¹) | ~1608 | ~1634 |

Experimental Protocol

This protocol details the materials, equipment, and step-by-step procedure for the photochemical isomerization of this compound.

Materials and Equipment

-

This compound

-

95% Ethanol

-

Dichloromethane (for TLC)

-

Erlenmeyer flask (125 mL or 250 mL)

-

Heating source (steam bath or hot plate)

-

UV lamp or direct sunlight

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Thin-Layer Chromatography (TLC) plates (silica gel with fluorescent indicator)

-

TLC development chamber

-

UV lamp for TLC visualization

-

Capillary tubes for melting point determination

-

Melting point apparatus

-

NMR tubes and spectrometer

-

UV-Vis spectrophotometer

-

IR spectrometer

Experimental Procedure

Step 1: Dissolution of this compound

-

Weigh 1.0 g of this compound and place it in a 125-mL Erlenmeyer flask.

-

Add 50 mL of 95% ethanol to the flask.

-

Gently heat the mixture on a steam bath or hot plate with stirring until all the solid dissolves. Do not allow the ethanol to boil vigorously.

Step 2: Photochemical Isomerization

-

Once the solid is dissolved, stopper the flask and allow the solution to cool to room temperature.

-

Place the flask in a location where it will be exposed to direct, bright sunlight or irradiate it with a UV lamp. To maximize light exposure, the flask can be surrounded by aluminum foil.

-

Expose the solution to the light source for an extended period, typically 1 to 7 days if using sunlight. The progress of the reaction can be monitored by the disappearance of the yellow color of the trans isomer and the formation of colorless crystals of the cis isomer.

Step 3: Monitoring the Reaction (Optional but Recommended)

-

Periodically, take a small aliquot of the reaction mixture using a micropipette.

-

Spot the aliquot on a silica gel TLC plate.

-

Develop the TLC plate using a suitable solvent system, such as dichloromethane.

-

Visualize the spots under a UV lamp. The trans and cis isomers should have different Rf values, with the more polar cis isomer having a lower Rf value.

Step 4: Isolation of cis-1,2-Dibenzoylethylene

-

Once the reaction is deemed complete (indicated by the significant formation of colorless crystals), cool the flask in an ice bath to maximize crystallization.

-

Collect the colorless crystals of cis-1,2-dibenzoylethylene by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold 95% ethanol.

-

Allow the crystals to air dry or dry them under vacuum.

-

Determine the mass and calculate the percent yield of the product.

Step 5: Characterization of the Product

-

Measure the melting point of the isolated cis-1,2-dibenzoylethylene and compare it to the literature value.

-

Obtain ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra of the product to confirm its identity and purity. Compare the obtained spectra with the data provided in Table 2.

Experimental Workflow and Logic

The following diagram illustrates the key steps in the protocol for the photochemical isomerization of this compound.

Caption: Experimental workflow for the photochemical isomerization.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat, at all times.

-

Ethanol is flammable; avoid open flames and use a steam bath or a heating mantle for heating.

-

UV light is harmful to the eyes and skin. Use appropriate shielding when working with a UV lamp.

-

Handle all chemicals in a well-ventilated fume hood.

Conclusion

The described protocol provides a reliable method for the photochemical isomerization of this compound to its cis isomer. The clear visual endpoint of the reaction, coupled with straightforward isolation and characterization techniques, makes this an ideal experiment for both research and educational settings. The provided quantitative data will aid in the confirmation of the successful synthesis and purity of the desired product.

References

Application Notes and Protocols: Trans-1,2-Dibenzoylethylene in Heterocyclic Synthesis

Introduction

Trans-1,2-Dibenzoylethylene, a readily available α,β-unsaturated 1,4-dicarbonyl compound, serves as a versatile and pivotal building block in the synthesis of a wide array of heterocyclic systems.[1][2] Its unique structural framework, featuring two electrophilic carbonyl groups and an electron-deficient double bond, allows it to participate in various cyclization and cycloaddition reactions. This reactivity makes it an invaluable precursor for constructing five- and six-membered heterocycles, which are core scaffolds in many pharmaceuticals, agrochemicals, and functional materials. These application notes provide detailed protocols and data for the synthesis of key heterocyclic families—pyridazines, pyrazoles, pyrrolidines, and isoxazoles—utilizing this compound as the starting material.

Synthesis of 3,6-Diphenylpyridazine

The reaction of this compound with hydrazine hydrate is a classical and efficient method for the synthesis of 3,6-diphenylpyridazine. This condensation reaction proceeds through the formation of a dihydropyridazine intermediate, which subsequently undergoes oxidation to yield the aromatic pyridazine ring.[3][4][5]

Data Presentation

| Precursor | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| This compound | Hydrazine Hydrate | Ethanol | Reflux | 4 | 85-95 | General Method[3][4] |

| 1,2-Diacylcyclopentadiene | Hydrazine Hydrate | Methanol | Room Temp | 24 | 71 | [3] |

Experimental Protocol: Synthesis of 3,6-Diphenylpyridazine

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (2.36 g, 10 mmol) in 40 mL of absolute ethanol.

-

Addition of Reagent: To the stirred solution, add hydrazine hydrate (0.5 mL, 10 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

-

Drying and Characterization: Dry the purified product in a vacuum oven. The structure of the resulting 3,6-diphenylpyridazine can be confirmed by melting point determination, IR, and NMR spectroscopy.

Reaction Workflow

Caption: Workflow for the synthesis of 3,6-diphenylpyridazine.

Synthesis of 3,5-Diphenylpyrazole